molecular formula C12H17NO4 B13206062 Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B13206062
M. Wt: 239.27 g/mol
InChI Key: JDWXRLYSDAWLOQ-UHFFFAOYSA-N
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Description

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is an organic compound with a complex structure that includes a benzyl group, an aminooxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of benzyl alcohol with 2-(aminooxy)-3-methoxy-2-methylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.

Scientific Research Applications

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(aminooxy)-3-methylpropanoate: Similar structure but lacks the methoxy group.

    Benzyl 2-(aminooxy)-3-ethoxy-2-methylpropanoate: Similar structure with an ethoxy group instead of a methoxy group.

    Benzyl 2-(aminooxy)-3-hydroxy-2-methylpropanoate: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C12H17NO4/c1-12(17-13,9-15-2)11(14)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

JDWXRLYSDAWLOQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C(=O)OCC1=CC=CC=C1)ON

Origin of Product

United States

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